Cangrelor

Catalog No.
S522570
CAS No.
163706-06-7
M.F
C17H25Cl2F3N5O12P3S2
M. Wt
776.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cangrelor

CAS Number

163706-06-7

Product Name

Cangrelor

IUPAC Name

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid

Molecular Formula

C17H25Cl2F3N5O12P3S2

Molecular Weight

776.4 g/mol

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1

InChI Key

PAEBIVWUMLRPSK-IDTAVKCVSA-N

SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O

Solubility

In water, 3.66X10-3 mg/L at 25 °C (est)

Synonyms

AR C69931MX, AR-C69931MX, cangrelor, cangrelor tetrasodium, Kengreal, N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid)

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O

Mechanism of Action and Pharmacological Properties

Cangrelor directly binds to the P2Y12 receptor on the platelet surface, competitively inhibiting the binding of adenosine diphosphate (ADP), a key molecule involved in platelet activation and aggregation []. This rapid onset of action (within 2 minutes) and short half-life (approximately 30 minutes) are unique characteristics compared to other P2Y12 inhibitors like clopidogrel and ticagrelor. The short half-life allows for quick reversibility of the antiplatelet effect, which is advantageous in situations where bleeding complications need to be managed promptly [].

Cangrelor in Percutaneous Coronary Intervention (PCI)

PCI is a minimally invasive procedure used to open blocked coronary arteries. Stent thrombosis, a blood clot forming within a stent, is a potential complication of PCI. Several clinical trials, like the CHAMPION series, have investigated Cangrelor's efficacy in preventing stent thrombosis compared to clopidogrel in patients undergoing PCI. These studies demonstrated Cangrelor's superiority in reducing the risk of stent thrombosis without significantly increasing bleeding complications.

Emerging Applications of Cangrelor

Beyond PCI, research is exploring the potential applications of Cangrelor in other cardiovascular settings. Studies are investigating its use in:

  • Acute coronary syndrome (ACS): Early administration of Cangrelor in patients with ACS undergoing PCI might improve clinical outcomes [].
  • Neurovascular interventions: Cangrelor is being studied as an alternative to other antiplatelet agents in patients undergoing procedures for stroke and other cerebrovascular diseases [].
  • Pediatric patients: Initial research suggests the potential benefits and safety of using Cangrelor in children with specific cardiovascular conditions requiring antiplatelet therapy [].

XLogP3

-1

LogP

log Kow = 4.06 (est)

Appearance

Solid powder

UNII

6AQ1Y404U7

Use and Manufacturing

Cangrelor is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For use as an adjunct to percutaneous coronary intervention (PCI) for reducing the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients in who have not been treated with a P2Y12 platelet inhibitor and are not being given a glycoprotein IIb/IIIa inhibitor.
FDA Label
Kengrexal, co-administered with acetylsalicylic acid (ASA), is indicated for the reduction of thrombotic cardiovascular events in adult patients with coronary artery disease undergoing percutaneous coronary intervention (PCI) who have not received an oral P2Y12 inhibitor prior to the PCI procedure and in whom oral therapy with P2Y12 inhibitors is not feasible or desirable.

Livertox Summary

Cangrelor is an intravenously administered antiplatelet drug that is used at the time of cardiac surgery or percutaneous coronary intervention to decrease the risk of myocardial infarction and maintain artery and stent patency. Cangrelor has not been linked to serum enzyme abnormalities or to clinically apparent liver injury, but its clinical use has been limited.

Drug Classes

Antithrombotic Agents

Therapeutic Uses

Platelet Aggregation Inhibitors; Purinergic P2Y Receptor Antagonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cangrelor is included in the database.
Kengreal is indicated as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients who have not been treated with a P2Y12 platelet inhibitor and are not being given a glycoprotein IIb/IIIa inhibitor. /Included in US product label/

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

ATC Code

B01
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC25 - Cangrelo

Mechanism of Action

Cangrelor is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation. ADP is typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity. ADP binds to P2Y12 to stimulate and complete platelet aggregation by inhibiting adenylyl cyclase by a Gi protein, thus potentiating dense granule secretion and increasing coagulation activity. Cangrelor acts on the same target as oral irreversible inhibitors clopidogrel and ticlopidine and has a similar mechanism of action, but is reversible and provides a fast onset and offset of action.
Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Purine / pyrimidine
P2RY12 [HSA:64805] [KO:K04298]

Vapor Pressure

2.06X10-11 mm Hg at 25 °C (est)

Other CAS

163706-06-7

Associated Chemicals

Cangrelor tetrasodium;163706-36-3

Wikipedia

Cangrelor

Drug Warnings

The most common adverse effect of cangrelor reported in clinical trials was bleeding. Cases of transient dyspnea were also reported during clinical trials.
Hypersensitivity reactions (e.g., anaphylaxis, bronchospasm, angioedema, stridor) have been reported with cangrelor therapy.
Like other antiplatelet agents, cangrelor increases the risk of bleeding, which may be serious. In the CHAMPION PHOENIX trial, bleeding events of all severities were somewhat more common with cangrelor than with clopidogrel. In clinical trials, bleeding events in patients receiving cangrelor were mild, generally consisting of hematoma, ecchymosis, and oozing at the puncture site. In the CHAMPION PHOENIX trial, the rate of severe bleeding (per the Global Use of Strategies to Open Occluded Coronary Arteries [GUSTO] criteria) was not substantially increased by cangrelor, although the rate of major bleeding according to more sensitive criteria (Acute Catheterization and Urgent Intervention Triage Strategy [ACUITY]) was substantially higher with cangrelor than with clopidogrel (4.3 versus 2.5%). The increase in major bleeding with the ACUITY criteria was attributable to a greater incidence of hematoma at the site of vascular access in patients receiving cangrelor.
Cangrelor should not be used in patients with substantial active bleeding. The antiplatelet effects of cangrelor are negligible 1 hour after discontinuance of the infusion.
For more Drug Warnings (Complete) data for Cangrelor (11 total), please visit the HSDB record page.

Biological Half Life

The average elimination half-life of cangrelor is about 3-6 minutes.
Following IV administration of 3(H) Kengreal, ... elimination half-life of Kengreal is about 3-6 minutes.

Use Classification

Human drugs -> Kengrexal -> EMA Drug Category
Antithrombotic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: A. H. Ingall et al., World Intellectual Property Organization patent 9418216 (1994 to Fisons); eidem, United States of America patent 5721219 (1998 to Astra)

Storage Conditions

Vials of Kengreal should be stored at USP Controlled Room Temperature, (20 °C to 25 °C (68 °F to 77 °F) with excursions between 15 °C and 30 °C (59 °F and 86 °F) permitted).
Keep container tightly closed in a dry and well-ventilated place. /Cangrelor tetrasodium salt/

Interactions

BACKGROUND: Agents that act as antagonists at P2Y(12) ADP receptors on platelets are in use (clopidogrel), and in development for use (cangrelor and prasugrel), in patients with cardiovascular disease. Cangrelor is a direct-acting reversible antagonist being developed for short-term infusion; clopidogrel and prasugrel are oral prodrugs that provide irreversible inhibition via transient formation of active metabolites. At the cessation of cangrelor infusion, patients are likely to receive clopidogrel or prasugrel as a means of maintaining antiplatelet therapy. OBJECTIVES: To apply an experimental in vitro approach to investigate the possibility that cangrelor influences the ability of the active metabolites of clopidogrel and prasugrel to inhibit ADP-mediated platelet function. METHODS: The effects of cangrelor and the active metabolites of clopidogrel (C-AM) and prasugrel (P-AM) on platelet function were assessed by ADP-induced platelet P-selectin expression in whole blood. The method involved rapid removal of the antagonists by dilution, and measurement of residual platelet inhibition. RESULTS: Cangrelor, C-AM and P-AM markedly inhibited P-selectin expression. The effect of cangrelor, but not of C-AM and P-AM, was reversible following antagonist removal. Preincubation of blood with cangrelor prior to addition of C-AM or P-AM reduced the ability of metabolites to irreversibly antagonize P2Y(12). Irreversible inhibition was maintained when blood was preincubated with metabolites prior to cangrelor. CONCLUSIONS: Cangrelor influences the ability of the active metabolites of clopidogrel or prasugrel to inhibit platelet function irreversibly. Careful consideration should be given to the timing of administration of an oral P2Y(12) antagonist following cangrelor infusion.
Concomitant administration of cangrelor with the thienopyridine antiplatelet drugs clopidogrel or prasugrel decreases the antiplatelet effect of clopidogrel and prasugrel by blocking P2Y12-receptor binding of the active metabolites of these drugs. Oral maintenance antiplatelet therapy with clopidogrel or prasugrel should not be administered until the cangrelor infusion has been discontinued.

Stability Shelf Life

Stable under recommended storage conditions. /Cangrelor tetrasodium salt/

Dates

Modify: 2023-08-15
Keating GM: Cangrelor: A Review in Percutaneous Coronary Intervention. Drugs. 2015 Aug;75(12):1425-34. doi: 10.1007/s40265-015-0445-3. [PMID:26201463]
Fugate SE, Cudd LA: Cangrelor for treatment of coronary thrombosis. Ann Pharmacother. 2006 May;40(5):925-30. Epub 2006 Apr 4. [PMID:16595568]
FDA Approved Drug Products: KENGREAL (cangrelor) injection

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